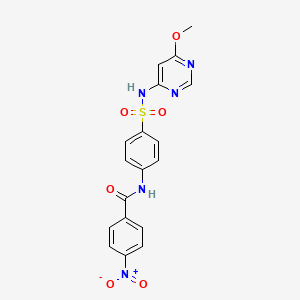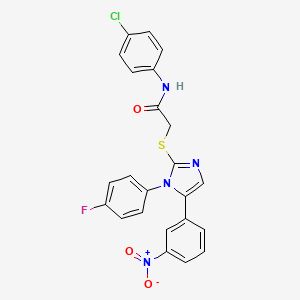![molecular formula C24H25N5O4 B2377658 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251690-30-8](/img/structure/B2377658.png)
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. These include a piperidine ring, a 1,2,3-triazole ring, a benzo[d][1,3]dioxole moiety, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and 1,2,3-triazole rings, as well as the benzo[d][1,3]dioxole moiety, are likely to contribute to the rigidity of the molecule, while the amide group could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers could all influence its properties .科学的研究の応用
Virtual Screening and Anticancer Potential
A study involving virtual screening targeting the urokinase receptor (uPAR) identified compounds that showed promising results in breast cancer models. One of the compounds, identified through its structural components and activity, inhibited cell growth and induced apoptosis in cancer cells. It also demonstrated suitable pharmacokinetic properties for further investigation as a potential cancer therapy agent (Wang et al., 2011).
Antimyotonic Agents
Research on the development of antimyotonic agents led to the synthesis of constrained analogues of tocainide, which are potent skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block compared to tocainide, indicating potential for therapeutic use in conditions requiring muscle relaxation (Catalano et al., 2008).
Molecular Interaction Studies
A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided insights into the structural and conformational aspects that contribute to binding and activity. This research aids in understanding how structural components of chemical compounds influence their interaction with biological targets (Shim et al., 2002).
Macrolide Synthesis
Research on the synthesis of macrolides from oxazoles demonstrated the utility of oxazoles as masked forms of activated carboxylic acids. This method facilitates the synthesis of complex molecules, including macrolides, which have significant therapeutic potential (Wasserman et al., 1981).
Radioligand Development for PET
The synthesis and evaluation of [11C]R116301, a ligand for PET imaging of central neurokinin(1) receptors, highlight the role of chemical synthesis in developing diagnostic tools for neurological conditions (Van der Mey et al., 2005).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is responsible for the activation of inflammatory processes and the release of pro-inflammatory cytokines .
Mode of Action
The compound binds to the NLRP3 inflammasome, inhibiting its activation . This prevents the downstream release of pro-inflammatory cytokines, such as IL-1β . The compound’s interaction with its target results in an anti-inflammatory effect .
Biochemical Pathways
The compound affects the inflammatory pathway mediated by the NLRP3 inflammasome . By inhibiting the activation of the NLRP3 inflammasome, the compound prevents the maturation and release of IL-1β, a key pro-inflammatory cytokine . This can lead to a reduction in inflammation and related symptoms .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of NLRP3 inflammasome activation and the subsequent reduction in the release of pro-inflammatory cytokines . This can result in a decrease in inflammation and related symptoms .
特性
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-15-9-16(2)11-19(10-15)29-13-20(26-27-29)24(31)28-7-5-18(6-8-28)25-23(30)17-3-4-21-22(12-17)33-14-32-21/h3-4,9-13,18H,5-8,14H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCNFQGOFNXDFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)

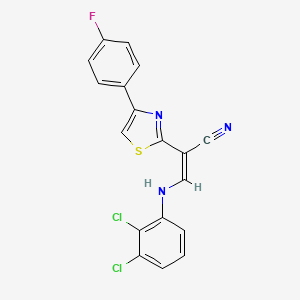
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)
![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)
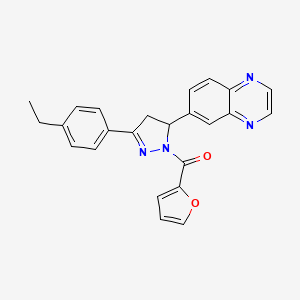
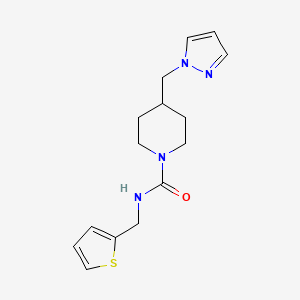
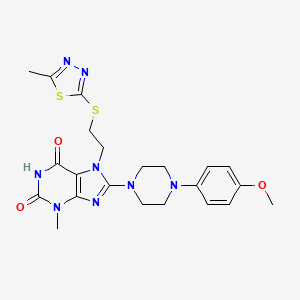
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)

